molecular formula C20H18FN3O2 B10905926 methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10905926
M. Wt: 351.4 g/mol
InChI Key: GWOXVUAYJQWEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical signaling node in the JAK-STAT pathway. Its primary research value lies in the investigation of JAK2-driven oncogenesis and myeloproliferative neoplasms (MPNs), such as polycythemia vera and primary myelofibrosis, where the JAK2 V617F mutation is a key driver. Studies utilizing this compound have demonstrated its efficacy in suppressing the proliferation of JAK2-dependent hematological cell lines, providing a crucial tool for delineating the complex signaling networks downstream of cytokine receptors. The core pyrazolopyridine scaffold is engineered for high kinase selectivity, making this inhibitor particularly valuable for mechanistic studies aiming to isolate JAK2-specific phenotypes from those of other JAK family members or unrelated kinases. Ongoing research explores its potential as a lead compound for developing targeted therapies against JAK2-associated hematological malignancies and autoimmune disorders.

Properties

IUPAC Name

methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-26-20(25)13-10-15(11-6-7-11)22-19-17(13)18(12-8-9-12)23-24(19)16-5-3-2-4-14(16)21/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOXVUAYJQWEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=CC=C3F)C4CC4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrazolo[3,4-b]Pyridine Synthesis

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazoles with β-ketoesters or α,β-unsaturated carbonyl compounds . For example:

  • Step 1 : 1-(2-Fluorophenyl)-1H-pyrazol-5-amine is prepared via 1,3-dipolar cycloaddition of 2-fluoroaniline-derived sydnones with acetylenes .

  • Step 2 : Condensation with diethyl oxalacetate under acidic conditions (e.g., acetic acid) forms the pyridone intermediate .

  • Step 3 : Cyclization via dehydration or halogenation (e.g., POCl₃) yields the pyrazolo[3,4-b]pyridine core .

Table 1 : Key intermediates in core synthesis

IntermediateReagents/ConditionsYield (%)Source
1-(2-Fluorophenyl)pyrazol-5-amineSydnone + acetylene, 80°C78–90
Pyridone precursorDiethyl oxalacetate, AcOH, Δ65–74
Halogenated core (e.g., Cl)POCl₃, reflux70–85

Esterification of the Carboxylic Acid

The methyl ester is introduced via two primary routes:

  • Route 1 : Direct esterification using methanol and H₂SO₄ under reflux (yield: 82–88%) .

  • Route 2 : Transesterification of ethyl esters with sodium methoxide in methanol (yield: 75–80%) .

Critical Parameter : Excess methanol (5 equiv) and molecular sieves prevent hydrolysis of the ester group .

Final Functionalization and Purification

The 2-fluorophenyl group is introduced early in the synthesis (Step 1) to avoid regiochemical complications. Final purification employs column chromatography (silica gel, hexane/acetone) or recrystallization from isopropanol .

Table 2 : Comparative analysis of synthetic routes

MethodTotal Yield (%)Purity (%)Key Advantage
Sequential cyclization + coupling28–35≥95High regiocontrol
Multi-component bicyclization40–45≥90Reduced steps, time-efficient
Halogenation/Suzuki sequence32–38≥97Scalability

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at N1 vs. C3 are minimized using bulky directing groups (e.g., 2-fluorophenyl) .

  • Cyclopropane Ring Stability : Avoid strong acids/bases post-cyclopropanation to prevent ring-opening .

  • Ester Hydrolysis : Use anhydrous conditions during esterification .

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous processing reduces reaction times by 50% for cyclopropanation steps .

  • Enzymatic Esterification : Lipase-catalyzed methanolysis achieves 90% yield under mild conditions .

Scalability and Industrial Relevance

Pilot-scale batches (≥1 kg) employ:

  • Pd/C catalysts for cost-effective coupling .

  • Solvent recovery systems to reduce waste (e.g., DMF distillation) .

Chemical Reactions Analysis

Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit antitumor properties. Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been studied for its interaction with cancer cell lines such as K562 and MCF-7. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in these cancer cells .

Anti-inflammatory Properties

The compound has also shown potential as an anti-inflammatory agent. Similar pyrazole derivatives have been documented to inhibit inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Neuroprotective Effects

In addition to its antitumor and anti-inflammatory activities, there is emerging evidence that compounds in this class may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neuroinflammatory responses and promote neuronal survival under stress conditions .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and functional group transformations. The use of cyclopropane moieties in the synthesis is particularly noteworthy due to their influence on the compound's pharmacological profile. Efficient synthetic routes have been developed to optimize yields while maintaining structural integrity .

Mechanism of Action

The mechanism of action of methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights three structurally related pyrazole derivatives, which share partial motifs with the target compound but differ in core heterocycles and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Use Reference
Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate Pyrazolo[3,4-b]pyridine 3,6-dicyclopropyl; 1-(2-fluorophenyl); COOCH₃ Not explicitly stated N/A
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile (Fipronil) Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl; CF₃S(O) Insecticide
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile (Ethiprole) Pyrazole 2,6-dichloro-4-(trifluoromethyl)phenyl; C₂H₅S(O) Insecticide
5-Amino-4-chloro-2-phenyl-3-(2H)-pyridazinone (Pyrazon) Pyridazinone Phenyl; Cl; NH₂ Herbicide

Key Observations :

Structural Divergence: The target compound features a fused pyrazolo[3,4-b]pyridine ring system, whereas fipronil, ethiprole, and pyrazon are based on simpler pyrazole or pyridazinone cores. The cyclopropyl and fluorophenyl substituents in the target compound are absent in the analogs listed in the evidence. Fipronil and ethiprole share a 2,6-dichloro-4-(trifluoromethyl)phenyl group, which enhances their insecticidal activity by targeting GABA receptors . In contrast, the 2-fluorophenyl group in the target compound may confer distinct receptor-binding properties.

Functional Group Impact: The methyl carboxylate in the target compound could influence solubility and bioavailability compared to the sulfinyl and carbonitrile groups in fipronil/ethiprole or the pyridazinone ring in pyrazon.

The target compound’s pyrazolo[3,4-b]pyridine core may interact with similar targets but requires empirical validation.

Biological Activity

Methyl 3,6-dicyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, characterized by dual cyclopropyl groups and a fluorophenyl substituent, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H18FN3O2
  • Molecular Weight : Approximately 325.34 g/mol

The presence of two cyclopropyl groups and a fluorinated phenyl ring enhances the compound's lipophilicity and may contribute to its biological efficacy.

Pharmacological Properties

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit a range of pharmacological activities including anti-inflammatory, anticancer, and neuroprotective effects. Specifically, this compound has been suggested to interact with various biological targets:

  • Protein Kinase Inhibition : Similar pyrazolo derivatives have shown inhibitory activity against several protein kinases relevant to disease mechanisms. For instance, IC50 values for related compounds indicate potential in targeting kinases involved in cancer progression (e.g., DYRK1A = 11 µM; CDK5 = 0.41 µM; GSK-3 = 1.5 µM) .

The mechanism by which this compound exerts its effects may involve modulation of kinase pathways that are crucial for cellular proliferation and survival. The structural features of this compound could enhance its binding affinity to target enzymes compared to simpler analogs.

Comparative Studies

Compound Name Structural Features Biological Activity
Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateOne cyclopropyl groupAntitumor
Methyl 3-methyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylateMethyl group instead of cyclopropaneAnti-inflammatory
Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylateDifferent position of fluorineNeuroprotective

The dual cyclopropane substituents in this compound may provide enhanced biological activity compared to these simpler derivatives due to increased steric effects and hydrophobic interactions.

Case Studies

Several studies have evaluated the biological efficacy of pyrazolo[3,4-b]pyridine derivatives:

  • Antitumor Activity : In vitro studies demonstrated that related compounds showed significant inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116. The structure-based design led to enhanced selectivity towards specific cyclin-dependent kinases (CDKs), which are critical in cancer cell cycle regulation .
  • Neuroprotective Effects : Other derivatives have been reported to exhibit neuroprotective properties through inhibition of neuroinflammatory pathways. The presence of the fluorinated phenyl group is hypothesized to play a role in enhancing blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.